molecular formula C11H12O B8597106 1H-Indene-3-ethanol CAS No. 57931-97-2

1H-Indene-3-ethanol

Cat. No. B8597106
M. Wt: 160.21 g/mol
InChI Key: NFWOMTTZUPDDOK-UHFFFAOYSA-N
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Patent
US05530002

Procedure details

A suspension is prepared from 3.4 g (0.09 mol) of lithium aluminium hydride in 200 ml of dry diethyl ether. A solution of 7.7 g (0.044 mol) of 1H-indene-3-acetic acid in 150 ml of diethyl ether is added dropwise, and the mixture is stirred and heated at reflux for 20 h. The mixture is cooled, hydrolysed with approximately 8 ml of 10% aqueous sodium potassium tartrate solution, heated at boiling for 1 h and filtered. The residue is rinsed with diethyl ether, and the filtrate is evaporated under reduced pressure. The residue is purified by distillation. 5.2 g of a product are obtained which is used as it is in the following step.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH2:16][C:17](O)=[O:18])=[CH:8]1.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(OCC)C>[CH2:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH2:16][CH2:17][OH:18])=[CH:8]1 |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
C1C=C(C2=CC=CC=C12)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1C=C(C2=CC=CC=C12)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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